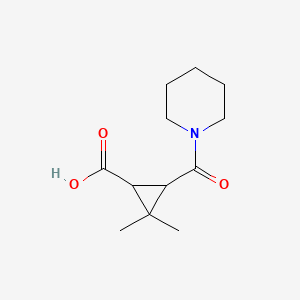

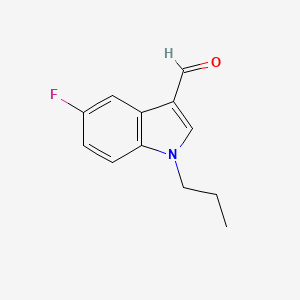

![molecular formula C18H19FN2O4 B1326828 [{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid CAS No. 1142215-92-6](/img/structure/B1326828.png)

[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

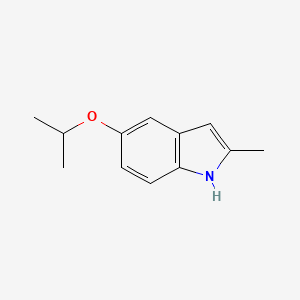

[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is a chemical compound with the molecular formula C18H19FN2O4 . Its molecular weight is 346.35300 .

Molecular Structure Analysis

The molecular structure of this compound consists of a2-Fluorobenzyl group and a 4-methoxyphenyl group attached to an acetic acid molecule via an amino linkage . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 346.35300 . Other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The structural features of the fluoro-benzylamino group in the compound may contribute to its potential as an antiviral agent, possibly by interfering with viral replication mechanisms.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is well-documented. The modification of the indole structure, such as the incorporation of a fluoro-benzylamino moiety, can enhance the compound’s ability to modulate inflammatory pathways, making it a candidate for the development of new anti-inflammatory drugs .

Anticancer Activity

Indole compounds have been found to possess anticancer activities. The presence of a methoxyphenylamino group, as seen in the given compound, might interact with cancer cell receptors or enzymes, leading to the inhibition of tumor growth and proliferation .

Antioxidant Activity

Indole derivatives are known to have antioxidant properties, which are crucial in protecting cells from oxidative stress. The electron-donating methoxy group in the compound could potentially enhance its antioxidant capacity, providing a defense mechanism against free radical-induced cellular damage .

Antimicrobial Activity

The antimicrobial activity of indole derivatives, including antibacterial and antifungal effects, is another significant application. The structural complexity of the compound, with its multiple functional groups, might contribute to its ability to target and inhibit microbial pathogens .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth. The compound , with its indole-based structure, may influence plant developmental processes, potentially serving as a basis for the synthesis of novel plant growth regulators .

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-(N-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4/c1-25-15-8-6-14(7-9-15)21(12-18(23)24)11-17(22)20-10-13-4-2-3-5-16(13)19/h2-9H,10-12H2,1H3,(H,20,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQZPFOJTPYHCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

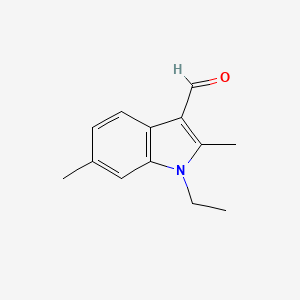

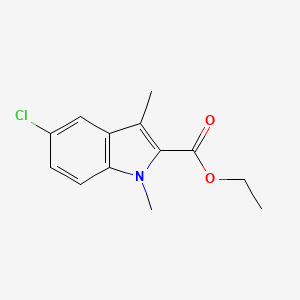

![2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1326779.png)

![3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326796.png)